L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester
Description
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-ethyl (2S)-2-aminopentanedioate |
InChI |
InChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8(12)10(14)16-11(2,3)4/h8H,5-7,12H2,1-4H3/t8-/m0/s1 |
InChI Key |
HZUJIPYKLAUVCX-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Stepwise Esterification via Amino Group Protection
A common approach involves sequential protection of the amino group followed by selective esterification of the carboxyl groups.
Amino Protection with Boc Anhydride
The amino group of L-glutamic acid is first protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., sodium bicarbonate) to form N-Boc-L-glutamic acid . This step prevents unwanted side reactions during subsequent esterification.
Tert-Butyl Esterification at the 1-Carboxyl
The 1-carboxyl group is selectively esterified using tert-butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This yields N-Boc-L-glutamic acid 1-tert-butyl ester .
Ethyl Esterification at the 5-Carboxyl
The 5-carboxyl group is then esterified with ethanol under acidic conditions (e.g., HCl gas or thionyl chloride). For instance, reacting the intermediate with ethanol and triphosgene at 70–75°C achieves the ethyl esterification with >98% yield.
Deprotection of the Amino Group
Final deprotection of the Boc group is achieved using trifluoroacetic acid (TFA), yielding the target compound.
Reaction Scheme:
- L-Glutamic acid → N-Boc-L-glutamic acid (Boc₂O, NaHCO₃)
- N-Boc-L-glutamic acid → N-Boc-L-glutamic acid 1-tert-butyl ester (tert-butanol, DCC/DMAP)
- N-Boc-L-glutamic acid 1-tert-butyl ester → N-Boc-L-glutamic acid 1-tert-butyl 5-ethyl ester (EtOH, SOCl₂)
- Deprotection → L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester (TFA)
One-Pot Method Using Transition Metal Catalysis
Recent patents describe a streamlined approach leveraging copper salts to direct regioselective esterification.
Formation of Copper Complexes
L-Glutamic acid is treated with copper sulfate in aqueous solution, forming a copper-glutamate complex (Cu[Glu] ). This complex preferentially stabilizes the 5-carboxyl group, enabling selective tert-butyl esterification at the 1-position.
Ethyl Esterification Post-Complex Disruption
After isolating the copper complex, the 5-carboxyl is esterified with ethanol under acidic conditions. The copper is removed via chelation with ethylenediaminetetraacetic acid (EDTA), yielding the target compound with 85–90% purity.
Advantages:
- Avoids multi-step protection/deprotection.
- Reduces solvent waste (water as primary solvent).
Comparative Analysis of Methodologies
| Parameter | Stepwise Esterification | Copper-Mediated Method |
|---|---|---|
| Yield | 75–85% | 80–90% |
| Purity (HPLC) | >99% | 85–90% |
| Reaction Steps | 4 | 3 |
| Key Reagents | Boc₂O, DCC, SOCl₂ | CuSO₄, EDTA |
| Industrial Scalability | Moderate | High |
Critical Process Optimization
Solvent Selection
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Industrial Applications and Challenges
Pharmaceutical Intermediates
The compound serves as a key building block for:
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Properties
The synthesis of L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester typically involves a multi-step process that includes the use of solvents like ethyl acetate and various reagents to ensure high purity and yield. The synthesis method has been optimized to improve efficiency and reduce environmental impact by recycling solvents and minimizing waste .
Key Properties
- Chemical Formula : C12H23N2O4
- Molecular Weight : Approximately 245.32 g/mol
- Appearance : Typically a white to off-white crystalline powder.
Pharmaceutical Applications
L-Glutamic acid derivatives are primarily studied for their role as pharmaceutical intermediates. They are used in the development of various medications due to their ability to enhance solubility and bioavailability of active compounds.
Case Studies
- Drug Development : A study highlighted the use of L-Glutamic acid derivatives in synthesizing new drugs with improved efficacy. The derivatives were shown to enhance the pharmacokinetic properties of existing drugs, leading to better therapeutic outcomes .
- Immunomodulatory Effects : Research has demonstrated that L-Glutamic acid can influence immune responses. It was found to enhance the activity of lymphocytes and improve the production of interleukin-2 (IL-2), which is crucial for immune function .
- Nutritional Supplements : In clinical settings, L-Glutamic acid derivatives have been utilized as nutritional supplements to support recovery in critically ill patients. They help maintain protein levels and reduce complications associated with infections .
Biochemical Applications
Beyond pharmaceuticals, L-Glutamic acid derivatives are also important in biochemistry for their roles in metabolic pathways.
Applications in Biochemistry
- Metabolic Pathways : They serve as substrates in various metabolic reactions, contributing to amino acid metabolism and neurotransmitter synthesis.
- Research Tools : These compounds are used as biochemical probes in research studies aimed at understanding metabolic disorders and neurobiology .
Environmental Applications
The environmentally friendly synthesis methods employed for L-Glutamic acid derivatives contribute to their appeal in sustainable chemistry practices. The recycling of solvents like ethyl acetate not only reduces costs but also minimizes environmental pollution during production processes .
Comparative Applications Table
Mechanism of Action
The mechanism of action of L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The presence of the tert-butyl and ethyl ester groups can modulate its binding affinity and reactivity .
Comparison with Similar Compounds
Structural Analogues: Ester Group Variations
Table 1: Comparison of Ester Derivatives of L-Glutamic Acid
Key Observations :
- Steric Effects : The tert-butyl group provides steric protection, reducing unwanted side reactions during peptide elongation compared to smaller esters like methyl or ethyl .
- Deprotection Strategies: tert-Butyl esters require strong acids (e.g., TFA) for cleavage, whereas benzyl esters are removed via hydrogenolysis, and nitrophenyl esters enable rapid coupling .
- Solubility : Bulky tert-butyl groups enhance lipid solubility, making the compound suitable for organic-phase reactions, while hydrophilic esters (e.g., methyl) favor aqueous environments .
Stereochemical Variants
The D-isomer of the tert-butyl ester (CAS: 45120-30-7 D-form) exhibits distinct biochemical behavior. For example, D-Glutamic acid 1-tert-butyl ester is used in studies requiring enantiomeric specificity, such as probing enzyme active sites or synthesizing non-natural peptides .
Reactivity Insights :
- The ethyl ester in the target compound offers moderate reactivity, balancing stability and ease of hydrolysis compared to more labile esters like nitrophenyl .
- Enzymatic methods (e.g., lipase-catalyzed ammonolysis) are emerging for greener synthesis of similar intermediates .
Pharmaceutical Relevance
- Saxagliptin Intermediate : The tert-butyl ethyl ester derivative serves as a key intermediate in the synthesis of Saxagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor for diabetes treatment .
- Contrast with Benzyl Esters : While benzyl esters (e.g., H-Glu(OBzl)-OtBu·HCl) are common in solid-phase peptide synthesis, the tert-butyl ethyl ester is preferred for solution-phase reactions due to its stability .
Biological Activity
L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester, is a derivative of the naturally occurring amino acid L-glutamic acid. This compound has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and cancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through esterification processes that modify the carboxylic acid group of L-glutamic acid. The introduction of the tert-butyl and ethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C12H23N1O2 |
| Molecular Weight | 213.32 g/mol |
| CAS Number | 204251-24-1 |
| Solubility | Soluble in organic solvents |
Neurotransmitter Role
L-Glutamic acid is primarily known as the major excitatory neurotransmitter in the central nervous system (CNS). It acts by binding to various glutamate receptors, including NMDA and AMPA receptors. The modified ester form may exhibit altered receptor affinity and kinetics compared to native L-glutamic acid.
- Mechanism of Action : The compound enhances synaptic plasticity and plays a crucial role in learning and memory. However, excessive activation of glutamate receptors is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Potential
Research indicates that derivatives of L-glutamic acid can interfere with cancer cell metabolism. For instance, modifications in glutamate metabolism have been shown to affect the growth of neoplastic cells by inhibiting glutamine synthesis through glutamate synthetase inhibition .
- Case Study : A study demonstrated that specific L-glutamic acid derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), leading to apoptosis characterized by chromatin condensation and nuclear fragmentation .
Convulsant Activity
Some studies have reported that certain esters of glutamic acid can exhibit convulsant properties. For example, L-glutamic acid di-tert-butyl ester induced clonic convulsions in animal models at specific dosages . This highlights the importance of careful dosage management in therapeutic applications.
Research Findings
Recent research has explored the structure-activity relationship (SAR) of L-glutamic acid derivatives:
- Transport Mechanisms : The L-type amino acid transporter 1 (LAT1) has been identified as a potential pathway for delivering these compounds into cells, particularly cancer cells. This transporter facilitates the uptake of essential amino acids across the blood-brain barrier, making it a target for drug delivery systems .
- In Vitro Studies : In vitro assays have shown that various derivatives can modulate excitatory amino acid transporters (EAATs), which are critical for regulating extracellular glutamate levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for L-glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification or protection/deprotection strategies. For example, enzymatic ammonolysis has been employed to produce intermediates like (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester, a precursor to Saxagliptin. Reaction optimization includes pH control (~7.8), temperature (37°C), and enzyme selection (e.g., flavin-based catalysts for stereoselectivity) . Yield improvements often involve solvent optimization (e.g., aqueous/organic biphasic systems) and catalyst recycling.
Q. How can spectroscopic techniques (NMR, MS) validate the structure and purity of this compound?
- Methodological Answer :
- NMR : Analyze proton environments to confirm tert-butyl (δ ~1.2 ppm, singlet) and ester carbonyl (δ ~170-175 ppm in ). Chiral centers (e.g., L-configuration) can be verified via -NMR coupling constants or chiral chromatography .
- Mass Spectrometry : Molecular ion peaks (m/z 203.24 for [M+H]) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z 147) confirm molecular weight and functional groups .
- Cross-validation with HPLC (C18 columns, acetonitrile/water gradients) ensures purity >98% .
Q. What extraction and purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts. For semi-solid mixtures, homogenization and hot-water extraction followed by ice-bath cooling (15 min) aid fat separation . Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Adjusting pH to ~8.0 minimizes acidic impurities .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve stereochemical control?
- Methodological Answer : Biocatalytic methods using amine oxidases or flavin-dependent monooxygenases enable R- or S-stereoselectivity. For instance, Rhodococcus sp. enzymes catalyze deracemization of intermediates with >99% enantiomeric excess (ee). Immobilized catalysts (e.g., on resins) enhance reusability and stability . Kinetic resolution using lipases (e.g., Candida antarctica) in organic solvents also achieves high ee by selectively hydrolyzing one enantiomer .
Q. What strategies resolve contradictions in purity data between analytical techniques (e.g., HPLC vs. NMR)?
- Methodological Answer : Discrepancies arise from residual solvents, non-UV-active impurities, or integration errors. To resolve:
- Perform -NMR with internal standards (e.g., trimethylsilyl propionate) for quantitative analysis .
- Use GC-MS for volatile impurities (e.g., unreacted tert-butanol) with DB-5 columns and He carrier gas .
- Validate HPLC conditions via spiking experiments with known impurities .
Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in peptide synthesis?
- Methodological Answer : The tert-butyl group acts as a protecting group for carboxylic acids, enhancing solubility in organic solvents and reducing racemization during peptide coupling. However, its bulkiness may sterically hinder reactions, requiring optimized coupling agents (e.g., HATU over DCC). Stability studies (TGA/DSC) show decomposition at ~140°C, necessitating low-temperature storage (<4°C) for long-term stability .
Q. What computational methods predict the compound’s behavior in catalytic systems or biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in enzymatic reactions, predicting regioselectivity and activation energies. Molecular docking (AutoDock Vina) simulates binding to targets like dipeptidyl peptidase IV, guiding structure-activity relationship (SAR) studies for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
